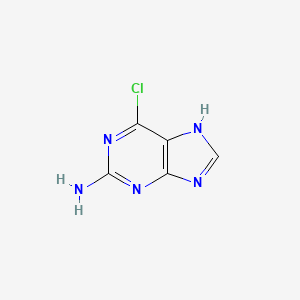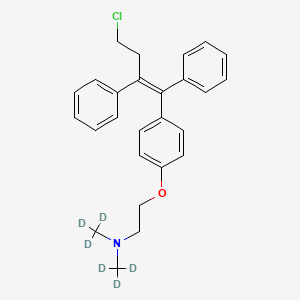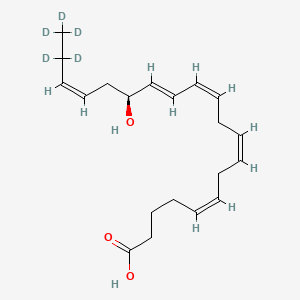
MDMB-BUTINACA butanoic acid metabolite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MDMB-BUTINACA butanoic acid metabolite involves the ester hydrolysis of its parent compound, ADB-BUTINACA . The reaction typically occurs under mild acidic or basic conditions, leading to the formation of the butanoic acid metabolite .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
MDMB-BUTINACA butanoic acid metabolite undergoes several types of chemical reactions, including:
Ester Hydrolysis: Conversion of ester groups to carboxylic acids.
Oxidation: Formation of hydroxylated and carboxylated derivatives.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Common Reagents and Conditions
Ester Hydrolysis: Typically performed using acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions include hydroxylated and carboxylated derivatives of this compound .
Scientific Research Applications
MDMB-BUTINACA butanoic acid metabolite is used extensively in forensic toxicology to identify and quantify the presence of synthetic cannabinoids in biological samples . It is also used in mass spectrometry for the development of analytical methods . Additionally, this compound aids in understanding the metabolism and pharmacokinetics of synthetic cannabinoids .
Mechanism of Action
The mechanism of action of MDMB-BUTINACA butanoic acid metabolite involves its interaction with cannabinoid receptors, primarily cannabinoid receptor type 1 (CB1) and type 2 (CB2) . These interactions lead to the modulation of neurotransmitter release, resulting in the psychoactive effects associated with synthetic cannabinoids .
Comparison with Similar Compounds
Properties
Molecular Formula |
C18H25N3O3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[(1-butylindazole-3-carbonyl)amino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C18H25N3O3/c1-5-6-11-21-13-10-8-7-9-12(13)14(20-21)16(22)19-15(17(23)24)18(2,3)4/h7-10,15H,5-6,11H2,1-4H3,(H,19,22)(H,23,24) |
InChI Key |
JZINBWLHQCZMHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B10820418.png)


![trideuteriomethyl (2S,9R,10R,11S,14R,15S)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820425.png)
![7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B10820430.png)









